Cas no 2171495-67-1 (5-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

5-2-Cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid is a specialized amino acid derivative featuring a cyclopropyl group and an Fmoc-protected amine. Its structural complexity makes it valuable in peptide synthesis, particularly for introducing constrained cyclopropyl motifs, which can enhance conformational stability and biological activity. The Fmoc group ensures selective deprotection under mild conditions, facilitating solid-phase peptide synthesis. The methylpentanoic acid moiety further contributes to lipophilicity, potentially improving membrane permeability. This compound is suited for research applications requiring precise control over peptide backbone modifications, offering synthetic flexibility and compatibility with standard coupling protocols. Its design supports the development of peptidomimetics and bioactive peptide analogs.
5-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid structure
2171495-67-1 structure
商品名:5-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid
CAS番号:2171495-67-1
MF:C26H30N2O5
メガワット:450.526807308197
CID:6406107
PubChem ID:165816046

5-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid 化学的及び物理的性質

名前と識別子

    • 5-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid
    • 5-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylpentanoic acid
    • EN300-1520930
    • 2171495-67-1
    • インチ: 1S/C26H30N2O5/c1-16(14-23(29)30)12-13-27-25(31)24(17-10-11-17)28-26(32)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-9,16-17,22,24H,10-15H2,1H3,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: SFOUGTUENFIZNN-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C1CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCCC(C)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 450.21547206g/mol
  • どういたいしつりょう: 450.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 687
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 105Ų

5-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1520930-1.0g
5-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylpentanoic acid
2171495-67-1
1g
$3368.0 2023-06-05
Enamine
EN300-1520930-0.1g
5-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylpentanoic acid
2171495-67-1
0.1g
$2963.0 2023-06-05
Enamine
EN300-1520930-2.5g
5-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylpentanoic acid
2171495-67-1
2.5g
$6602.0 2023-06-05
Enamine
EN300-1520930-10000mg
5-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylpentanoic acid
2171495-67-1
10000mg
$14487.0 2023-09-26
Enamine
EN300-1520930-100mg
5-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylpentanoic acid
2171495-67-1
100mg
$2963.0 2023-09-26
Enamine
EN300-1520930-10.0g
5-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylpentanoic acid
2171495-67-1
10g
$14487.0 2023-06-05
Enamine
EN300-1520930-0.5g
5-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylpentanoic acid
2171495-67-1
0.5g
$3233.0 2023-06-05
Enamine
EN300-1520930-500mg
5-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylpentanoic acid
2171495-67-1
500mg
$3233.0 2023-09-26
Enamine
EN300-1520930-1000mg
5-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylpentanoic acid
2171495-67-1
1000mg
$3368.0 2023-09-26
Enamine
EN300-1520930-5000mg
5-[2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-3-methylpentanoic acid
2171495-67-1
5000mg
$9769.0 2023-09-26

5-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid 関連文献

5-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acidに関する追加情報

Recent Advances in the Study of 5-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid (CAS: 2171495-67-1)

The compound 5-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid (CAS: 2171495-67-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, has shown promising potential in various applications, particularly in peptide synthesis and drug development. The Fmoc group is widely recognized for its utility in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and ease of removal under mild conditions.

Recent studies have focused on the synthesis and optimization of this compound, aiming to enhance its efficiency and applicability in complex peptide assemblies. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize its purity and structural integrity. The cyclopropyl moiety, known for its conformational rigidity, is believed to contribute to the compound's stability and bioactivity, making it a valuable building block in the design of novel therapeutic agents.

One of the key findings from recent research is the compound's role in the development of protease inhibitors. Proteases are enzymes that play critical roles in various physiological and pathological processes, and their dysregulation is associated with numerous diseases, including cancer and infectious diseases. The incorporation of 5-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid into peptide-based inhibitors has demonstrated enhanced binding affinity and selectivity, as evidenced by in vitro and in silico studies. These findings highlight the compound's potential as a scaffold for the design of next-generation protease inhibitors.

In addition to its applications in protease inhibition, this compound has also been explored in the context of targeted drug delivery systems. The Fmoc group's hydrophobic nature and ability to interact with lipid bilayers make it an attractive candidate for the development of nanocarriers. Recent studies have investigated its use in the formulation of liposomes and polymeric nanoparticles, with promising results in terms of drug loading efficiency and controlled release profiles. These advancements underscore the versatility of 5-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid in addressing challenges related to drug delivery and bioavailability.

Despite these promising developments, challenges remain in the large-scale synthesis and commercialization of this compound. Issues such as yield optimization, cost-effectiveness, and scalability need to be addressed to facilitate its widespread adoption in pharmaceutical applications. Ongoing research is focused on developing greener and more efficient synthetic routes, leveraging advancements in catalytic chemistry and flow chemistry technologies.

In conclusion, 5-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid (CAS: 2171495-67-1) represents a valuable tool in chemical biology and pharmaceutical research. Its unique structural features and multifunctional applications make it a compound of significant interest for future studies. As research continues to unravel its full potential, this molecule is poised to play a pivotal role in the development of innovative therapeutic strategies and drug delivery systems.

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